2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide
Description
2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a complex organic compound that finds applications in various scientific fields due to its unique chemical structure. It consists of a phthalazinone core attached to a morpholine ring and a trifluoromethylphenylacetamide group, which grants it diverse reactivity and properties.
Properties
CAS No. |
1251625-34-9 |
|---|---|
Molecular Formula |
C27H24N4O2 |
Molecular Weight |
436.515 |
IUPAC Name |
2-(4-methylphenyl)-3-oxo-N-(3-phenylpropyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C27H24N4O2/c1-18-9-12-21(13-10-18)31-27(33)23-17-29-24-14-11-20(16-22(24)25(23)30-31)26(32)28-15-5-8-19-6-3-2-4-7-19/h2-4,6-7,9-14,16-17,30H,5,8,15H2,1H3,(H,28,32) |
InChI Key |
SYRVUXATKRNYHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide can be achieved through multiple steps. One common approach involves the condensation of 4-morpholin-4-yl-2-hydrazinylphthalazin-1(2H)-one with 4-(trifluoromethyl)benzylamine under appropriate conditions. Reaction conditions usually involve solvents like ethanol or acetonitrile and may require heating and the use of catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial context, the compound might be synthesized using batch or continuous flow processes. Optimization of reaction conditions such as temperature, pressure, and the use of high-efficiency catalysts is crucial to maximize yield and minimize costs. Solvent recovery and purification steps are also integral to ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo several types of chemical reactions:
Oxidation: : The presence of a phthalazinone moiety allows for oxidation reactions.
Reduction: : Reduction reactions can occur on various nitrogen-containing parts of the molecule.
Substitution: : The acetamide and morpholine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: : Halogenated solvents or bases like sodium hydroxide or potassium carbonate.
Major Products
The products of these reactions depend on the conditions and reagents used. Oxidation may produce quinones, while reduction could yield amines. Substitution reactions might introduce various functional groups onto the core structure, enhancing its reactivity.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is utilized as a reagent or intermediate in the synthesis of more complex molecules.
Biology
In biology, its derivatives might be explored for bioactive properties, such as acting as enzyme inhibitors or receptor ligands.
Medicine
In the medical field, the compound could be investigated for potential therapeutic uses, given its structural complexity and ability to interact with various biological targets.
Industry
Industrial applications may include its use in the formulation of specialized chemicals or materials with unique properties, such as resistance to oxidation or specific binding affinities.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets such as enzymes or receptors, affecting their function. The phthalazinone core might bind to active sites, while the morpholine and acetamide groups could enhance binding affinity or specificity. This multi-faceted interaction with biological pathways underscores its potential in therapeutic contexts.
Comparison with Similar Compounds
Similar compounds include other phthalazinone derivatives or molecules featuring trifluoromethylphenylacetamide groups. For example, phthalazinone derivatives are known for their biological activities, such as anti-inflammatory or anti-cancer properties. The presence of a trifluoromethyl group often enhances metabolic stability and bioavailability, making compounds like 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide unique due to its combined structural elements.
Some similar compounds include:
4-morpholino-1-oxo-phthalazin-2-yl derivatives
N-(4-trifluoromethylphenyl)acetamide analogs
Hope this deep dive into this compound sparks some new ideas or research directions for you! What do you find most intriguing about this compound?
Biological Activity
The compound 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structural features, including a morpholine moiety and a trifluoromethyl group, suggest a variety of biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 428.5 g/mol. The presence of multiple functional groups, such as an acetamide and phthalazinone, enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits significant antibacterial properties. A comparative analysis with known antibacterial agents reveals that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound may be more effective than traditional antibiotics in certain cases.
| Bacterial Strain | MIC (µg/mL) | Comparison Agent | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32 | Penicillin | 64 |
| Escherichia coli | 16 | Ciprofloxacin | 32 |
The mechanism by which this compound exerts its antibacterial effects appears to involve disruption of bacterial cell membranes. Scanning electron microscopy (SEM) studies have shown that treatment with the compound leads to significant morphological changes in bacterial cells, including membrane rupture and loss of cellular integrity .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship has identified key features that enhance biological activity:
- Morpholine Moiety : Contributes to solubility and interaction with biological targets.
- Trifluoromethyl Group : Enhances lipophilicity and potentially increases membrane permeability.
- Phthalazinone Core : Provides a scaffold for interaction with various enzyme targets.
Case Studies
- Antibacterial Efficacy : In a study conducted on Xanthomonas oryzae, the compound showed promising results, achieving an EC50 value lower than several standard treatments .
- Nematicidal Activity : The compound was also tested against Meloidogyne incognita, demonstrating significant nematicidal activity with complete mortality at higher concentrations within 24 hours .
Q & A
Q. Q1: What are the critical steps in synthesizing 2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide, and how are intermediates validated?
A: Synthesis typically involves:
- Step 1: Coupling of morpholine-phthalazinone precursors with trifluoromethylphenyl acetamide via nucleophilic substitution or amidation.
- Step 2: Optimization of reaction conditions (e.g., 60–80°C in DMF or dichloromethane) to stabilize the trifluoromethyl group .
- Validation: Use thin-layer chromatography (TLC) to monitor reaction progress and NMR spectroscopy (¹H/¹³C) to confirm intermediate structures. Mass spectrometry (MS) ensures molecular weight alignment .
Q. Q2: How do solvent polarity and temperature influence yield in multi-step syntheses of this compound?
A: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amidation steps, while lower temperatures (e.g., 0–4°C) prevent side reactions with reactive intermediates like trifluoromethylphenyl derivatives. For cyclization steps, elevated temperatures (80–100°C) improve ring closure efficiency .
Advanced Structural and Mechanistic Analysis
Q. Q3: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) for morpholinyl-phthalazinone derivatives?
A: Contradictions arise from tautomerism in the phthalazinone core or solvent-dependent conformational changes. Strategies include:
- Variable Temperature NMR: To identify dynamic equilibria between tautomers.
- 2D NMR (COSY, NOESY): To assign overlapping proton signals and confirm spatial proximity of substituents .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values for different tautomers .
Q. Q4: What methodologies validate the compound’s stability under biological assay conditions?
A:
- HPLC-PDA Analysis: Monitor degradation products after incubation in PBS or serum at 37°C.
- Mass Spectrometry: Identify hydrolyzed fragments (e.g., cleavage of the acetamide bond).
- Circular Dichroism (CD): Assess conformational stability in aqueous buffers .
Biological Activity and Structure-Activity Relationships (SAR)
Q. Q5: How can researchers design experiments to elucidate the compound’s mechanism of action against kinase targets?
A:
- Kinase Inhibition Assays: Use recombinant kinases (e.g., EGFR, CDK2) with ATP-competitive luminescent assays to measure IC₅₀.
- Molecular Docking: Align the morpholinyl-phthalazinone core with kinase ATP-binding pockets (e.g., using AutoDock Vina).
- Mutagenesis Studies: Validate predicted binding residues (e.g., Lys721 in EGFR) via site-directed mutagenesis .
Q. Q6: What structural modifications enhance selectivity for cancer-related targets while reducing off-target effects?
A:
- Modify the Trifluoromethyl Group: Replace with bulkier substituents (e.g., pentafluorophenyl) to improve hydrophobic interactions.
- Vary Morpholine Substituents: Introduce methyl or acetyl groups to modulate solubility and target affinity.
- SAR Validation: Test analogs in cytotoxicity panels (e.g., NCI-60) and compare selectivity indices .
Data Reproducibility and Optimization
Q. Q7: How can batch-to-batch variability in synthesis be minimized for preclinical studies?
A:
- Standardize Reaction Conditions: Use automated reactors for precise control of temperature/pH.
- Quality Control (QC): Implement in-line FTIR to track reaction progress and ensure ≥95% purity via preparative HPLC .
- Documentation: Detailed logs of solvent batches, catalyst sources, and purification methods .
Q. Q8: What statistical approaches are recommended for analyzing dose-response contradictions in in vitro vs. in vivo models?
A:
- Hierarchical Bayesian Modeling: Account for variability across biological replicates.
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma concentrations with target engagement.
- Meta-Analysis: Pool data from independent studies to identify confounding factors (e.g., metabolism differences) .
Advanced Applications in Drug Development
Q. Q9: How can the compound’s ADMET profile be optimized without compromising potency?
A:
- LogP Reduction: Introduce polar groups (e.g., hydroxyl) to the phenyl ring to enhance aqueous solubility.
- CYP450 Inhibition Screening: Use liver microsomes to identify metabolically stable analogs.
- Prodrug Strategies: Mask the acetamide group with ester linkages for improved bioavailability .
Q. Q10: What in silico tools predict off-target interactions for this compound class?
A:
- SwissTargetPrediction: Screen for GPCRs, ion channels, and transporters.
- PharmMapper: Identify potential targets via reverse docking.
- MD Simulations: Assess binding persistence to primary targets (e.g., ≥50 ns simulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
